2-Amino-5-fluorobenzophenone
Overview
Description
2-Amino-5-fluorobenzophenone is an organic compound with the molecular formula C13H10FNO It is a derivative of benzophenone, where the hydrogen atom at the 2 position has been replaced by an amino group (-NH2) and the one at the 5 position by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-fluorobenzophenone typically involves the condensation of o-fluorobenzoyl chloride with aniline derivatives under specific conditions. One common method includes the use of zinc chloride as a catalyst. The reaction is carried out at high temperatures to facilitate the condensation process, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of high-purity reagents and optimized reaction conditions ensures a higher yield and purity of the final product. The process may involve additional purification steps such as recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-fluorobenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Amino-5-fluorobenzophenone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly benzodiazepines, which are used for their sedative and anxiolytic effects.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-5-fluorobenzophenone involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting or activating enzymes, receptors, or other proteins, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Amino-5-chlorobenzophenone: This compound has a chlorine atom instead of a fluorine atom at the 5 position.
2-Amino-5-nitrobenzophenone: This derivative has a nitro group at the 5 position and is used in different chemical syntheses.
2-Amino-2’,5-dichlorobenzophenone: This compound has chlorine atoms at both the 2’ and 5 positions and is used in various organic syntheses.
Uniqueness: 2-Amino-5-fluorobenzophenone is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
IUPAC Name |
(2-amino-5-fluorophenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBMFWQZXXWHOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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